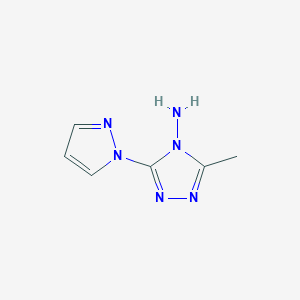![molecular formula C24H23N3O4 B14949478 N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a phenylmethylidene moiety, and a diphenylacetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the condensation of 2,4-dihydroxy-6-methylbenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Hydrazine derivatives with reduced hydrazone moiety.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and microbial infections.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-{2-[(Z)-1-(2,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide: Lacks the methyl group at the 6-position of the phenyl ring.
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylpropionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is unique due to its specific structural features, including the presence of both hydrazino and diphenylacetamide moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C24H23N3O4 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-[2-[(2Z)-2-[(2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23N3O4/c1-16-12-19(28)13-21(29)20(16)14-26-27-22(30)15-25-24(31)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,23,28-29H,15H2,1H3,(H,25,31)(H,27,30)/b26-14- |
InChI-Schlüssel |
BRIMAMJFPGWNMZ-WGARJPEWSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1/C=N\NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)O |
Kanonische SMILES |
CC1=CC(=CC(=C1C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B14949409.png)
![3-(4-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14949424.png)
![1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B14949431.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)


![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)
![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
